1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)-3,3-dimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2)8-11(5-4-10-9)6-7-12-3/h10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABUYNGRIUGNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)CCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Piperazine Derivatives, Including 1 2 Methoxyethyl 3,3 Dimethylpiperazine
Classical and Modern Approaches to Piperazine (B1678402) Ring Formation
The construction of the piperazine core can be achieved through various synthetic routes, ranging from classical cyclization reactions to modern catalytic methods. The choice of method often depends on the desired substitution pattern on the carbon atoms of the ring.
Classical approaches often involve the cyclization of acyclic precursors. A common method is the reduction of 2,5-diketopiperazines, which can be formed from the cyclodimerization of amino acids. rsc.orgresearchgate.net Another traditional route involves the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or diethanolamine, particularly for N-arylpiperazines. nih.gov
Modern synthetic strategies offer greater efficiency and substrate scope. These include transition-metal-catalyzed cyclization reactions. nih.gov For instance, palladium-catalyzed cyclizations of substrates containing appropriately positioned amino groups and leaving groups have been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org Other metals like gold and iridium have also been employed in catalytic cyclizations to form the piperazine ring. northeastern.eduacs.org Photocatalytic methods, particularly those using visible light, have emerged as a green and mild alternative for constructing C-H functionalized piperazines. organic-chemistry.orgmdpi.com
A specific, relevant example is the synthesis of the 2,2-dimethylpiperazine (B1315816) core (a constitutional isomer of 3,3-dimethylpiperazine). One patented process involves a three-step sequence starting from isobutyraldehyde. google.com
Chlorination : Isobutyraldehyde is reacted with sulfuryl chloride to produce 2-chloro-2-methylpropanal.
Cyclization/Condensation : The resulting α-chloro aldehyde is reacted with ethylenediamine (B42938) in the presence of a base (like sodium hydroxide) to form the intermediate 6,6-dimethyl-1,2,3,6-tetrahydropyrazine.
Reduction : The tetrahydropyrazine (B3061110) intermediate is then subjected to catalytic hydrogenation to yield 2,2-dimethylpiperazine. google.com
This approach highlights a classical, step-wise construction of a C-substituted piperazine ring, providing the necessary scaffold for subsequent functionalization.
Once the piperazine ring is formed, functionalization of the nitrogen atoms is a key step in elaborating the final structure. For a molecule like 1-(2-Methoxyethyl)-3,3-dimethylpiperazine, this involves introducing the 2-methoxyethyl group onto one of the nitrogen atoms of the 3,3-dimethylpiperazine scaffold. Three primary methods are employed for N-alkylation. nih.gov
This is the most direct and widely used method for N-alkylation. nih.gov It involves the reaction of the piperazine nitrogen, acting as a nucleophile, with an electrophilic alkylating agent such as an alkyl halide (e.g., 2-methoxyethyl chloride or bromide) or an alkyl sulfonate (e.g., tosylate, mesylate). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the piperazine, which would render it non-nucleophilic.
To achieve mono-alkylation and avoid the formation of the undesired N,N'-dialkylated product, several strategies can be employed. Using a large excess of the piperazine is a common approach. Alternatively, one nitrogen can be temporarily protected with a group like tert-butyloxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen and subsequent deprotection. mdpi.com Another technique involves the in situ formation of a piperazine monohydrochloride or monoacetate, which deactivates one nitrogen towards alkylation, thereby favoring the mono-substituted product. mdpi.comnih.gov For instance, reacting piperazine with one equivalent of hydrochloric acid before adding the alkylating agent can significantly improve the yield of the mono-alkylated product. google.com
Reductive amination provides an alternative route to N-alkylated piperazines. This two-step, one-pot process involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. nih.gov To synthesize this compound via this method, 3,3-dimethylpiperazine would be reacted with 2-methoxyacetaldehyde.
A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to its mildness and selectivity for iminium ions over carbonyls. nih.govnih.gov Other reagents include sodium cyanoborohydride (NaCNBH₃) and catalytic hydrogenation. google.commdpi.com This method is highly versatile and avoids the use of potentially harsh alkyl halides. nih.gov
A third strategy involves the formation of an amide bond followed by its reduction. In this approach, the piperazine is first acylated with an appropriate acylating agent, such as 2-methoxyacetyl chloride or 2-methoxyacetic anhydride, to form an N-acylpiperazine intermediate. This stable amide is then reduced to the corresponding alkyl amine.
Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) being the most common. google.comgoogle.com While effective, the harsh conditions and the need for stoichiometric amounts of potent reducing agents can limit the functional group tolerance of this method. However, it provides a reliable pathway when the corresponding aldehyde for reductive amination is unstable or unavailable.
While the synthesis of this compound involves N-alkylation, it is important to discuss N-arylation methods as they represent a major area of advanced piperazine synthesis. The Buchwald–Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, particularly between an sp²-hybridized carbon of an aryl or vinyl group and a nitrogen atom. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction has largely replaced harsher classical methods for synthesizing N-arylpiperazines. nih.gov
The reaction typically involves an aryl halide (or triflate), a primary or secondary amine (such as a piperazine), a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The catalytic cycle is understood to proceed via:
Oxidative Addition : The Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
Amine Coordination & Deprotonation : The piperazine coordinates to the palladium center, and the base removes a proton from the nitrogen, forming a palladium-amido complex.
Reductive Elimination : The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst. wikipedia.org
The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands (e.g., those based on biaryl or ferrocenyl backbones) being highly effective. wikipedia.org The Buchwald-Hartwig reaction is valued for its broad substrate scope and high functional group tolerance, enabling the synthesis of complex N-arylpiperazine derivatives that are prevalent in pharmaceuticals. nih.govnih.gov
The Ullmann condensation, and the related Goldberg reaction, are classical copper-catalyzed methods for forming C-N bonds, predating the palladium-catalyzed alternatives. wikipedia.org The traditional Ullmann reaction required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder, more efficient ligand-assisted copper-catalyzed protocols.
The Goldberg reaction specifically refers to the coupling of an aryl halide with an amine. wikipedia.org The mechanism is believed to involve the formation of a copper(I) amide species, which then reacts with the aryl halide. wikipedia.org The reaction has been significantly improved by the use of ligands such as diamines and phenanthrolines, which stabilize the copper catalyst and facilitate the coupling under more moderate conditions.
While often requiring higher temperatures than the Buchwald-Hartwig amination, the Ullmann-Goldberg reaction remains a valuable tool, especially in industrial settings where the cost of the catalyst can be a significant factor, as copper is considerably more abundant and less expensive than palladium. nih.govacsgcipr.org
Aromatic Nucleophilic Substitution (SNAr) on Electron-Deficient Arenes
Aromatic Nucleophilic Substitution (SNAr) is a fundamental method for creating N-arylpiperazine derivatives. This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile, in this case, a piperazine derivative. The process is particularly effective when the aromatic ring is "activated" by the presence of electron-withdrawing groups (EWGs) or when it is an electron-deficient heteroarene, such as a pyridine (B92270) or pyrimidine (B1678525) ring. mdpi.comacsgcipr.orgyoutube.com
The mechanism proceeds in two steps:
Nucleophilic Attack: The piperazine nitrogen atom attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.orgresearchgate.net The presence of EWGs ortho or para to the leaving group helps to stabilize this intermediate by delocalizing the negative charge. youtube.com
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., a halide). acsgcipr.org
This methodology is frequently employed in both discovery and process chemistry due to its often mild conditions and the feasibility of using various aza-heterocycles as substrates. mdpi.com For example, the reaction of pentafluoropyridine (B1199360) with piperazine demonstrates regioselective substitution, preferentially occurring at the para position due to the activating effect of the ring nitrogen. researchgate.net Similarly, substituted phenyl piperazines can be prepared via the SNAr reaction of an appropriate piperazine with 6-chloropurine. nih.gov
To synthesize a molecule like this compound attached to an aromatic system, one would react the parent 3,3-dimethylpiperazine (after protecting one nitrogen if necessary) or this compound itself with an electron-deficient aryl halide.
Table 1: Examples of SNAr Reactions for Piperazine Synthesis
| Aromatic Substrate | Piperazine Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pentafluoropyridine | Piperazine | Na2CO3, Acetonitrile | 4-(perfluoropyridin-4-yl)piperazine | researchgate.net |
| 6-Chloropurine | Substituted Phenyl Piperazines | Triethylamine, Ethanol | 6-(4-substituted phenyl piperazine)-9-cyclopentyl purines | nih.gov |
| 2-Chloro-5-nitropyridine | N-methylpiperazine | Not specified | N-methyl-N'-(5-nitropyridin-2-yl)piperazine | mdpi.com |
| 2-methoxy-3-nitropyridine | Morpholine, Piperidine, Pyrrolidine | Aqueous solution, 20°C | 2-amino-3-nitropyridine derivatives | researchgate.net |
Cyclization Reactions from Linear Precursors
The construction of the piperazine ring itself is often achieved through the cyclization of linear precursors. These methods are versatile, allowing for the synthesis of complex and highly substituted piperazine cores. organic-chemistry.org
One common approach involves the intramolecular cyclization of diamine derivatives. For instance, a palladium-catalyzed cyclization can couple a propargyl unit with various diamine components to yield highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org Another strategy is the intramolecular hydroamination of alkenes, which provides a direct route to the heterocyclic ring. A highly diastereoselective intramolecular hydroamination has been used as the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org
Manganese(III) acetate-mediated radical cyclization is another powerful tool. This method can be used to synthesize novel piperazine-containing dihydrofurans from unsaturated diacyl and alkyl-acyl piperazine derivatives and 1,3-dicarbonyl compounds. nih.govnih.gov For the synthesis of the 3,3-dimethylpiperazine core specifically, a key intermediate is 3,3-dimethyl-piperazin-2-one, which can be formed by reacting ethyl 2-bromo-2-methylpropanoate (B8525525) with ethylenediamine. Subsequent reduction of the piperazinone with a reducing agent like lithium aluminum hydride (LiAlH4) yields 2,2-dimethylpiperazine (an isomer of the target's core). google.com A similar strategy starting with appropriately substituted linear precursors could provide the 3,3-dimethylpiperazine scaffold.
Table 2: Selected Cyclization Strategies for Piperazine Ring Formation
| Reaction Type | Precursors | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cyclization | Propargyl unit + Diamine | Palladium catalyst | Modular synthesis, high regio- and stereocontrol | organic-chemistry.org |
| Intramolecular Hydroamination | Alkenyl diamines | Not specified | Diastereoselective, good for 2,6-disubstitution | organic-chemistry.org |
| Radical Cyclization | Unsaturated acyl piperazines + 1,3-dicarbonyls | Mn(OAc)3 | Forms complex piperazine-fused heterocycles | nih.govnih.gov |
| Condensation and Reduction | Ethyl 2-bromo-2-methylpropanoate + Ethylenediamine | 1. K2CO3; 2. LiAlH4 | Forms the piperazinone intermediate, then reduces to piperazine | google.com |
Green Chemistry Principles in Piperazine Synthesis
The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable processes. unibo.it This involves using less hazardous chemicals, employing renewable feedstocks, and designing energy-efficient processes.
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govmdpi.com The use of microwave irradiation can significantly enhance the efficiency of synthesizing piperazine derivatives. nih.gov
For example, the synthesis of monosubstituted piperazines from a protonated piperazine can be significantly accelerated using microwave irradiation, making the process more efficient. nih.gov Similarly, the synthesis of 2,5-piperazinediones from N-Boc dipeptide esters under microwave irradiation occurs in minutes compared to hours with conventional heating, often with improved yields. researchgate.net This technology has been successfully applied to produce various piperazine-based compounds, including triazole-based piperazine amides and coumarin-based triazinyl piperazines. nih.govscipublications.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Piperazine Synthesis
| Reaction | Conventional Heating | Microwave Irradiation | Advantage | Reference |
|---|---|---|---|---|
| Synthesis of 2,5-Piperazinediones | 2–4.5 hours at 200°C | 2–8 minutes at 600 W | Drastic reduction in time, often higher yield | researchgate.net |
| Synthesis of Monosubstituted Piperazines | Several hours (reflux) | Significantly shorter times | Increased efficiency | nih.gov |
| Synthesis of Acetamide Derivatives | 2–3 hours | A few minutes | Reduced time, moderate to good yields | mdpi.com |
Photoredox Catalysis for C-H Functionalization and Annulation
Visible-light photoredox catalysis is a rapidly growing field in organic synthesis, offering a mild and green alternative to classical methods. encyclopedia.pubmdpi.com It utilizes light energy to generate highly reactive intermediates in a controlled manner, enabling challenging transformations like the direct functionalization of C-H bonds. encyclopedia.pubbeilstein-journals.org
This approach has been successfully applied to the piperazine scaffold, which has historically been difficult to functionalize at the carbon positions. mdpi.com For instance, the photoredox-catalyzed C-H arylation of N-Boc piperazine with 1,4-dicyanobenzene using an iridium catalyst provides a direct route to α-aryl-substituted piperazines. encyclopedia.pubmdpi.com This methodology avoids the lengthy pre-functionalization steps typically required. encyclopedia.pub Organic photoredox catalysts, such as acridinium (B8443388) salts, have also been used for the C-H alkylation of carbamate-protected piperazines, further enhancing the sustainability of the process. mdpi.com
Furthermore, photoredox catalysis can be used for annulation reactions to construct the piperazine ring. A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides access to 2-substituted piperazines under mild conditions. organic-chemistry.org
Green Solvents and Catalyst-Free Methods
The choice of solvent is a critical aspect of green chemistry. Traditional volatile organic compounds (VOCs) are often toxic and environmentally harmful. Replacing them with green solvents like water, ionic liquids, or deep eutectic solvents can significantly improve the environmental profile of a synthesis. mdpi.com Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability, and reactions can be performed "in" or "on" water, even if the reagents are not fully soluble. mdpi.com
Catalyst-free methods also contribute to greener synthesis by simplifying purification, reducing waste, and avoiding the use of potentially toxic and expensive metal catalysts. While many advanced syntheses rely on catalysis, some piperazine-forming reactions can be performed under catalyst-free conditions, particularly in nucleophilic substitution reactions where a highly reactive substrate is used or under thermal conditions. nih.gov For example, a transition-metal-free synthesis of a key piperazine-containing intermediate was developed to avoid issues with metal catalyst removal. nih.gov
Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient and align with green chemistry principles by reducing the number of synthetic steps, saving time, and minimizing waste. nih.gov MCRs are particularly valuable for creating large libraries of structurally diverse compounds for drug discovery. rsc.org
Isocyanide-based MCRs, such as the Ugi reaction, are well-suited for synthesizing complex piperazine scaffolds. thieme-connect.com A modified four-component "split-Ugi" reaction using a bis-secondary diamine like piperazine can generate diverse 1,4-disubstituted piperazine-based compounds in high yields. nih.gov Another approach involves a one-pot, four-component Ugi condensation to prepare piperazine-2-carboxamides. thieme-connect.com The in situ activation of 1,4-diazabicyclo[2.2.2]octane (DABCO) in multicomponent reactions is another efficient strategy for the diversity-oriented synthesis of drug-like piperazine derivatives. rsc.org
Modular and Diversity-Oriented Synthetic Approaches
Modular and diversity-oriented synthesis (DOS) strategies are powerful tools for generating libraries of complex molecules from simple, readily available starting materials. pnas.org These approaches allow for the systematic variation of substituents and stereochemistry, leading to a wide range of structurally distinct piperazine derivatives. nih.gov The goal of DOS is to efficiently produce collections of small molecules with a high degree of structural diversity, which can then be screened for biological activity. pnas.org
A notable modular approach involves the palladium-catalyzed cyclization of a propargyl unit with various diamine components. acs.orgorganic-chemistry.org This method provides a versatile route to highly substituted piperazines with excellent control over regio- and stereochemistry. acs.orgorganic-chemistry.org By modifying the diamine and propargyl carbonate starting materials, a wide array of piperazine products can be synthesized under mild conditions. acs.org This flexibility is crucial for exploring the structure-activity relationships of novel piperazine-based compounds.
Another innovative strategy is the use of a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes. organic-chemistry.org This reaction, which can be performed in batch or continuous flow, provides access to 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions, further expanding the toolkit for creating diverse piperazine libraries. organic-chemistry.org
A highly effective modular synthetic strategy employs the combination of cyclic sulfamidate and hydroxy sulfonamide building blocks to construct piperazine scaffolds. nih.govrsc.orgrsc.org This approach involves the ring-opening of cyclic sulfamidates by hydroxy sulfonamides, followed by a cyclization step. rsc.org By varying the specific building blocks used, chemists can systematically alter the ring size, substitution pattern, and stereochemical configuration of the resulting heterocyclic product. nih.govrsc.org
Cyclic sulfamidates, which are readily prepared from 1,2-amino alcohols, serve as versatile electrophiles. acs.orgenamine.net They undergo regiospecific nucleophilic displacement with α-amino esters, which, after lactamization, yield piperazin-2-ones. acs.orgnih.gov This method provides a flexible and efficient entry point to a range of N-heterocycles. acs.org The key advantage of using 1,2-cyclic sulfamidates is the ability to define the crucial C-N bond stereochemistry at an early stage of the synthesis. acs.org
The power of this modular approach is exemplified by its use in creating a variety of heterocyclic scaffolds designed to populate lead-like chemical space. nih.govrsc.orgrsc.org The synthesis of the required building blocks is straightforward, allowing for the generation of diverse scaffolds with different carbon-based substituents and, in some cases, fused ring systems. rsc.org
Table 1: Examples of Piperazine Scaffolds from Cyclic Sulfamidate and Hydroxy Sulfonamide Building Blocks
| Starting Cyclic Sulfamidate | Starting Hydroxy Sulfonamide | Resulting Heterocyclic Scaffold |
| N-Sulfonylated 2-aminoethanol derivative | N-Sulfonylated 2-hydroxyethylamine derivative | Substituted Piperazine |
| N-Sulfonylated 3-aminopropanol derivative | N-Sulfonylated 2-hydroxyethylamine derivative | Substituted 1,4-Diazepane |
| N-Sulfonylated 2-aminoethanol derivative | N-Sulfonylated 3-hydroxypropylamine derivative | Substituted 1,4-Diazepane |
| N-Sulfonylated 3-aminopropanol derivative | N-Sulfonylated 3-hydroxypropylamine derivative | Substituted 1,5-Diazocane |
This table illustrates the modularity of the synthesis, where different combinations of building blocks lead to varied heterocyclic ring systems. Data sourced from multiple studies. rsc.org
Aziridines, strained three-membered heterocyclic compounds, are valuable intermediates in the synthesis of more complex nitrogen-containing heterocycles like piperazines. metu.edu.trmetu.edu.tr Their high ring strain facilitates ring-opening reactions, allowing for the introduction of various functionalities and the construction of larger ring systems. metu.edu.tr Aziridine-fused piperazine precursors, though rare due to their inherent strain, are particularly interesting as they can be readily converted into highly functionalized piperazine derivatives. metu.edu.trmetu.edu.tr
One synthetic strategy involves the regioselective ring-opening of chiral aziridines derived from natural amino acids with amino acid methyl ester hydrochlorides. rsc.org This method provides an efficient route to cis-2,5-disubstituted chiral piperazines. rsc.org Another approach utilizes the Gabriel-Cromwell reaction to generate chiral aziridines from aryl vinyl ketones. metu.edu.trmetu.edu.tr Subsequent chemical transformations, including azide (B81097) reduction and intramolecular cyclization, lead to novel aziridine-fused piperazine imines, which serve as precursors to functionalized piperazines. metu.edu.trmetu.edu.tr
The instability of some aziridine (B145994) intermediates, such as N-nosyl aziridines, requires careful handling, often involving their use as crude solutions. nih.gov Despite this challenge, their reaction with nucleophiles like the potassium salt of BocNH2 affords regiospecifically ring-opened diamines. These intermediates can then be further elaborated and cyclized to form piperazine rings, albeit sometimes as a mixture of diastereomers. nih.gov
The synthesis of enantiomerically pure piperazine derivatives is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. Consequently, significant effort has been dedicated to the development of chiral piperazine building blocks. rsc.orgrsc.org A practical and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines starts from α-amino acids. rsc.org A key step in this four-step synthesis is an aza-Michael addition between a chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This methodology has also been successfully applied to the synthesis of chiral 1,4-diazepanes and 1,4-diazocanes. rsc.org
Another strategy for accessing chiral piperazines involves the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to chiral α-amino sulfinylimines. rsc.orgresearchgate.net This approach provides access to stereochemically defined trifluoromethylated piperazines, which are valuable building blocks in drug discovery due to the unique properties conferred by the trifluoromethyl group. rsc.orgresearchgate.net
The development of these chiral building blocks is crucial for the systematic exploration of chemical diversity. Starting from commercially available amino acids, a complete set of protected chiral 2,5-disubstituted piperazines can be obtained as single stereoisomers. acs.org These versatile intermediates can be further functionalized at either nitrogen atom, making them ideal starting materials for parallel library synthesis and the targeted production of more complex C-substituted piperazine compounds. acs.org
C-H Functionalization in Piperazine Chemistry
Direct C-H functionalization represents one of the most attractive and atom-economical strategies for synthesizing α-carbon-substituted piperazines. nih.gov This approach avoids the need for pre-functionalized substrates, directly converting C-H bonds into new C-C or C-heteroatom bonds. nih.gov Despite significant advances in C-H activation for other saturated N-heterocyles, the C-H functionalization of piperazines has been challenging due to the presence of the second nitrogen atom, which can lead to side reactions or inhibit catalyst activity. nih.govmdpi.com
Recent breakthroughs, particularly in the field of photoredox catalysis, have provided powerful new methods for the C-H functionalization of piperazines. nih.govmdpi.com In 2011, MacMillan and coworkers reported an early example of using photoredox catalysis for the C-H arylation of N-Boc piperazine with 1,4-dicyanobenzene. encyclopedia.pubmdpi.com This reaction proceeds through the generation of an α-amino radical, which then couples with an arene radical anion. encyclopedia.pubmdpi.com
Other innovative photoredox methods have since been developed. The Stannyl Amine Protocol (SnAP) and the more recent Silicon Amine Protocol (SLAP) developed by Bode and coworkers offer convergent methods for synthesizing C-functionalized piperazines from aldehydes. encyclopedia.pubmdpi.com These methods rely on the generation of an α-aminyl radical from a tin or silicon reagent, which then undergoes cyclization with an imine intermediate. encyclopedia.pubmdpi.com The CarboxyLic Amine Protocol (CLAP) provides a tin-free alternative, using an iridium-based photoredox catalyst to generate the α-aminyl radical via decarboxylation of an amino-acid-derived diamine. mdpi.com
Table 2: Overview of C-H Functionalization Methods for Piperazines
| Method | Catalyst / Reagent | Key Intermediate | Bond Formed | Reference |
| Photoredox C-H Arylation | Iridium photocatalyst | α-amino radical | C-Aryl | encyclopedia.pubmdpi.com |
| SnAP Chemistry | Copper salts | α-aminyl radical | C-C | encyclopedia.pubmdpi.com |
| SLAP Chemistry | Photocatalyst | Radical from silicon reagent | C-C | mdpi.com |
| CLAP Protocol | Iridium photocatalyst | α-aminyl radical | C-C | mdpi.com |
| Organic Photoredox Alkylation | Acridinium photocatalyst | α-amino radical | C-Alkyl | mdpi.com |
This table summarizes several modern C-H functionalization techniques, highlighting the key reagents and intermediates involved in forming new carbon-carbon or carbon-aryl bonds on the piperazine ring.
These advanced C-H functionalization techniques represent a significant step forward, providing new avenues for the synthesis of structurally diverse piperazines that were previously difficult to access. nih.govmdpi.com
Computational Chemistry and Molecular Modeling Studies of N Substituted Piperazine Scaffolds
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods have become central to modern chemistry, enabling the prediction of various molecular attributes with a high degree of accuracy.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. bohrium.com It is based on the principle that the energy of a system can be determined from its electron density. DFT has been widely applied to study the electronic properties and reactivity of a vast array of molecules, including piperazine (B1678402) derivatives. researchgate.netitu.edu.tr
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity for chemical reactions. nih.gov For N-substituted piperazines, the nature of the substituent can significantly influence the energies of the HOMO and LUMO, thereby modulating the molecule's reactivity. researchgate.net
Illustrative Data for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine:
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -0.25 |
| HOMO-LUMO Gap (ΔE) | 6.60 |
This interactive table presents hypothetical energy values for the frontier molecular orbitals of this compound, consistent with data for similar substituted piperazines.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. jksus.org In the context of substituted piperazines, MEP analysis can identify the nitrogen atoms and other functional groups that are most likely to engage in intermolecular interactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. dntb.gov.ua By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the extent of electron delocalization, which contributes to molecular stability. nih.gov For piperazine derivatives, NBO analysis can elucidate the nature of the bonds and the influence of substituents on the electron density distribution throughout the ring system. bohrium.com
Hypothetical Global Reactivity Descriptors for this compound:
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 0.25 |
| Electronegativity (χ) | 3.55 |
| Chemical Hardness (η) | 3.30 |
| Electrophilicity Index (ω) | 1.91 |
This interactive table displays plausible global reactivity descriptors for this compound, calculated from the illustrative HOMO and LUMO energies.
Semi-Empirical Methods (e.g., MNDO, PM3) for Structural and Thermochemical Properties
Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap) and PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods like DFT. researchgate.net These methods incorporate empirical parameters to simplify the calculations, making them suitable for larger molecules and for obtaining initial structural and thermochemical data. bohrium.comresearchgate.net While not as accurate as DFT for electronic properties, semi-empirical methods can provide reliable predictions of geometries and heats of formation for compounds like this compound.
Theoretical Prediction of Molecular Interactions
The theoretical prediction of molecular interactions is fundamental to understanding the potential biological activity of N-substituted piperazines. Computational methods are employed to model the non-covalent interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern how these ligands bind to biological targets. pharmaceuticaljournal.net Quantitative Structure-Activity Relationship (QSAR) studies, for example, build models that correlate the chemical structure of arylpiperazine derivatives with their anti-proliferative activities. nih.gov These models rely on descriptors that quantify molecular properties, revealing that activities can be strongly dependent on factors like charge distribution and weighted holistic molecular surface area. nih.gov
In silico tools are frequently used to predict the binding affinity of piperazine derivatives towards specific proteins. For instance, molecular docking studies on piperazine-derived compounds have been used to evaluate their interactions with critical residues in the ligand-binding domain of receptors like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which is essential for receptor activation. pharmaceuticaljournal.net Similarly, density functional theory (DFT) calculations help elucidate the geometrical features and electronic properties of piperazine-substituted molecules, providing insights into their chemical reactivity and potential for interaction. nih.gov These theoretical predictions are crucial first steps in rational drug design, guiding the synthesis of molecules with potentially enhanced efficacy and better pharmacokinetic profiles. pharmaceuticaljournal.netresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For N-substituted piperazine scaffolds, MD simulations provide critical insights into the dynamic nature of both the ligand and its biological target, offering a more realistic representation of the system's behavior in a physiological environment. nih.govacs.org These simulations are used to assess the stability of protein-ligand complexes, observe conformational changes, and understand the energetics of binding. ijpsdronline.comresearchgate.net By simulating the complex over nanoseconds, researchers can validate the stability of docking poses and identify key residues involved in maintaining the interaction. nih.govnih.gov
The piperazine ring is a flexible six-membered heterocycle that can adopt several conformations, with the "chair" and "boat" forms being the most significant. The thermodynamically favored chair conformation is most common for the free ligand. nih.gov However, the dynamic behavior and conformational preference of the piperazine ring can be influenced by its substituents and its environment. nih.govrsc.org
Vibrational sum-frequency generation (VSFG) spectroscopy studies have shown that while piperazine molecules may exist primarily as centrosymmetric conformers in gas and crystalline states, they can populate non-centrosymmetric conformations at an air-water interface. ias.ac.in Upon binding to a target, such as a metal ion or a protein's active site, the ring may be constrained or induced to adopt a different conformation, such as the boat form, to serve as a bidentate moiety. nih.gov Understanding this dynamic behavior is crucial, as the conformation of the piperazine scaffold directly impacts the orientation of its substituents and, consequently, its ability to interact effectively with a biological target.
Protein-ligand docking is a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a target protein. For N-substituted piperazines, docking studies have been performed against a wide array of protein targets to explore their therapeutic potential. pharmaceuticaljournal.netnih.govmdpi.com These studies predict the binding mode and estimate the binding affinity, often expressed as a docking score. ijpsdronline.com For example, docking has been used to assess the affinity of piperazine derivatives for targets such as human acetylcholinesterase (AChE), deoxycytidylate deaminase (dCTPase), and the eIF4A1 RNA helicase. ijpsdronline.comnih.govnih.gov
The results of these simulations highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site. pharmaceuticaljournal.netnih.gov Following docking, MD simulations are often run to refine the pose and calculate binding energetics with greater accuracy, asserting the stability of the predicted complex. ijpsdronline.comresearchgate.net
Table 1: Representative Docking Study Data for N-Substituted Piperazine Derivatives
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Phenyl-piperazines | eIF4A1 Helicase | - | Lys54, Gln60, Glu244, Arg368 nih.gov |
| Piperazin-1-ylpyridazine | dCTPase | -3.224 | Gly80, Arg109, Asp76 ijpsdronline.com |
| Arylpiperazines | Androgen Receptor | -7.5 | - nih.gov |
| Piperazine Hybrids | Carbonic Anhydrase IX | - | - nih.gov |
In many drug discovery projects, the three-dimensional crystal structure of the target protein has not been experimentally determined. In such cases, homology modeling provides a valuable alternative. unar.ac.id This technique constructs an atomic-resolution model of the "target" protein based on the known experimental structure of a homologous "template" protein. nih.govnih.gov
This approach has been successfully applied in studies involving piperazine-like scaffolds. For instance, when a high-resolution crystal structure of human eIF4A1 was unavailable in all its conformational states, homology models were generated using the yeast eIF4A1 protein and the homologous human DEAD-box protein, eIF4A3, as templates. nih.govresearchgate.netazregents.edu These models were then used for subsequent docking and MD simulation studies to identify and evaluate novel phenyl-piperazine inhibitors. nih.gov The accuracy of a homology model is highly dependent on the sequence identity between the target and template, but it is a powerful tool that enables structure-based drug design even in the absence of an experimental target structure. nih.govresearchgate.net
To navigate the vast chemical space of possible N-substituted piperazine derivatives, computational chemists integrate molecular modeling with high-throughput virtual screening (HTVS) and machine learning (ML). biorxiv.orgmdpi.com Virtual screening uses docking to rapidly evaluate large libraries of compounds against a protein target, filtering down millions of molecules to a manageable number of promising hits. researchgate.netbiorxiv.org For example, a library of 16.3 million combinatorially generated piperazine-cored compounds was screened in silico to identify potential HIV-1 entry inhibitors. biorxiv.orgbiorxiv.org
Machine learning is further revolutionizing this process. nih.gov ML models, such as graph neural networks, can be trained on large datasets of chemical structures and their biological activities to predict the properties of new molecules with increasing accuracy. astrazeneca.comcam.ac.uk These models can be integrated into the drug discovery pipeline to prioritize candidates for synthesis and testing, predict pharmacokinetic properties (ADMET), and even design novel molecules from scratch. pharmaceuticaljournal.netnih.gov This synergy between traditional computational methods and AI accelerates the discovery of new therapeutic agents by making the screening and optimization process more efficient and predictive. nih.govmdpi.comastrazeneca.com
Table 2: Illustrative Virtual Screening and Machine Learning Workflow
| Step | Description | Computational Method(s) | Outcome |
|---|---|---|---|
| 1. Library Generation | Create a large virtual library of N-substituted piperazine compounds. | Combinatorial Chemistry Software | Millions of virtual compounds. biorxiv.org |
| 2. High-Throughput Screening | Rapidly dock the entire library against the target protein. | Molecular Docking (e.g., Glide) | Thousands of initial hits with favorable docking scores. biorxiv.org |
| 3. Refined Docking | Re-dock the initial hits with higher precision methods. | Standard/Extra Precision Docking | Hundreds of refined hits. |
| 4. ML Model Prediction | Use trained ML models to predict activity, toxicity, and ADMET properties. | QSAR, Neural Networks nih.govastrazeneca.com | Prioritized list of candidates with good predicted profiles. |
| 5. MD Simulation | Run MD simulations on the top-ranked candidates to confirm binding stability. | Molecular Dynamics (e.g., Desmond) acs.org | Final selection of a few highly promising candidates for synthesis. |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar for Piperazine Derivatives
Elucidation of Structural Features Influencing Chemical Activity
The biological activity of piperazine (B1678402) derivatives is profoundly influenced by the nature, position, and orientation of various substituents on the piperazine core. researchgate.net SAR studies aim to identify the key structural features and molecular determinants responsible for specific pharmacological actions, thereby guiding the design of more potent and selective compounds. researchgate.net
Substitutions directly on the carbon atoms of the piperazine nucleus can significantly modulate the molecule's activity. For instance, in the case of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine , the gem-dimethyl groups at the C-3 position introduce steric bulk. This substitution can influence the molecule's conformation and how it fits into a biological target's binding site. The size and shape of substituents on the piperazine ring can impact receptor binding specificity and affinity; bulky groups may interfere with binding, while smaller groups might enhance it. researchgate.net The introduction of substituents on the piperazine moiety has been shown to be important for the inhibitory activity of certain compounds, such as in the case of some chalcone-dithiocarbamate hybrids. nih.gov
The N-4 nitrogen can act as a basic amine, while the N-1 nitrogen is a convenient point for introducing various functional groups, including hydrogen bond acceptors and hydrophobic moieties, often without creating a new stereocenter. nih.gov For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the N-4 nitrogen was found to be essential for mu-opioid agonist activity, while the N-1 nitrogen contributed to narcotic antagonist activity. nih.gov
The substituents at N-1 and N-4 significantly influence cytotoxicity in certain classes of compounds. nih.gov SAR studies on various natural product derivatives have shown that introducing a piperazine moiety, and subsequently modifying its N-substituents, can dramatically improve antiproliferative activity. nih.gov For instance, aryl groups on the piperazine nitrogens, particularly aza-heterocycles, can be introduced via nucleophilic aromatic substitution (SNAr) reactions to create potent inhibitors. mdpi.com In the context of This compound , the N-4 position remains unsubstituted (a secondary amine), which could be a key site for hydrogen bonding or protonation at physiological pH. The substituent at N-1 is a 2-methoxyethyl group.
The following table summarizes the general impact of different substituent types at the N-1 and N-4 positions on the biological activity of piperazine derivatives, based on various studies.
| Position | Substituent Type | General Impact on Activity | Example Compound Class |
| N-1 | Aryl Groups | Often crucial for receptor recognition and binding affinity. Can confer selectivity for specific targets like serotonin (B10506) or dopamine (B1211576) receptors. | Antipsychotics, Antidepressants nih.gov |
| N-1 | Acyl Groups | Can modulate activity and pharmacokinetic properties. Introduction of an acyl piperazine moiety has been shown to improve antitumor bioactivities. nih.gov | Anticancer agents nih.gov |
| N-4 | Arylalkyl Groups | Common in CNS-active agents, where the alkyl spacer and aryl group contribute to binding with specific receptors. | Antipsychotics mdpi.com |
| N-4 | (Diphenyl)methyl | A classic pharmacophore found in many antihistamine drugs. | Antihistamines |
| N-1 / N-4 | Bulky Groups | Can increase selectivity by preventing binding to off-targets, but may also decrease activity if the target's binding pocket is small. | Various |
This table presents generalized findings from multiple studies on piperazine derivatives.
The length, flexibility, and functional groups of side chains attached to the piperazine nitrogen atoms are critical determinants of biological activity. For the compound This compound , the side chain is a 2-methoxyethyl group. This chain possesses a specific length (a two-carbon linker) and an ether functional group.
Studies have shown that varying the length of an alkyl linker can have a significant effect on receptor affinity. For example, in one series of piperazine derivatives targeting histamine (B1213489) H3 receptors, extending the alkyl chain length led to a decrease in affinity. nih.gov The presence of functional groups like ethers, amides, or hydroxyls within the side chain can provide additional points for hydrogen bonding or other polar interactions with a receptor, potentially enhancing binding affinity. acs.org The lipophilicity of the side chain also plays a role; for instance, increasing the hydrocarbon chain length can alter properties like membrane permeability. nih.gov The ether oxygen in the 2-methoxyethyl group of This compound can act as a hydrogen bond acceptor, which could be a key interaction point with a biological target.
Stereochemistry can play a pivotal role in the biological activity of piperazine derivatives. researchgate.net Different enantiomers of a chiral piperazine compound can exhibit distinct pharmacological profiles and potencies. researchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with stereoisomers.
For example, chiral piperazines have been used as catalysts in asymmetric synthesis, demonstrating their ability to create specific stereochemical environments. unl.pt In the context of drug action, the (S)-(+) enantiomer of one particular piperazine derivative exhibited opioid agonist activity, while the (R)-(-) enantiomer was responsible for narcotic antagonist activity. nih.gov Although This compound is achiral due to the symmetrical substitution at the C-3 position, the principles of stereochemistry are fundamental in the broader design of piperazine-based compounds. If a substituent were introduced at C-2 or C-5, or if one of the methyl groups at C-3 were different, the molecule would become chiral, and its stereoisomers would likely display different activities.
Methodologies for SAR Studies
To explore the relationship between the chemical structure of piperazine derivatives and their biological effects, systematic methodologies are employed. These studies are essential for the rational design and optimization of new drug candidates. researchgate.net
A primary method for conducting SAR studies is the systematic design and synthesis of a series of analogs. oncodesign-services.com This involves making targeted, incremental changes to a lead compound's structure and evaluating how each modification affects its biological activity. oncodesign-services.com For piperazine derivatives, this typically involves:
Varying N-1 and N-4 substituents: A wide range of aromatic, heteroaromatic, alkyl, and acyl groups are systematically introduced at the N-1 and N-4 positions to probe the electronic and steric requirements for activity. nih.govbenthamdirect.com
Modifying side chains: The length, rigidity, and functional groups of side chains are altered to optimize interactions with the target. nih.gov
Introducing substituents on the piperazine ring: Different groups are placed at various positions on the carbon skeleton of the piperazine ring to explore the impact of steric bulk and conformation.
Bioisosteric replacement: The piperazine ring itself may be replaced with other cyclic diamine structures, such as homopiperazine (B121016) or diazaspiroalkanes, to assess the importance of the core scaffold. nih.govmdpi.com
The resulting analogs are then subjected to biological assays. By comparing the activities of these structurally related compounds, researchers can deduce which chemical features are essential for the desired effect, leading to a comprehensive SAR model. nih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. auburn.edu
Bioisosteric Replacement Strategies
Bioisosteric replacement is a key strategy in drug design to optimize the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. nih.gov In the context of piperazine derivatives, this involves replacing the piperazine core or its substituents with other chemical groups that have similar steric and electronic properties.
The piperazine moiety itself is often employed as a bioisostere for other cyclic structures to improve properties like aqueous solubility. researchgate.net Conversely, various carbocyclic and heterocyclic rings can be substituted for the piperazine ring to fine-tune activity and selectivity. For instance, replacing a piperazine ring in certain compounds with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity. enamine.net
Examples of bioisosteric replacements for the piperazine ring include:
Homopiperazine: This seven-membered ring homolog of piperazine can alter the conformational flexibility and basicity of the molecule, potentially leading to different receptor interactions.
Piperidine: The replacement of one nitrogen atom in the piperazine ring with a carbon atom can significantly impact the compound's polarity and hydrogen bonding capacity. acs.org
Fused, Bridged, and Spirocyclic Diamines: These more rigid structures can lock the molecule into a specific conformation, which can be advantageous for binding to a particular receptor. enamine.netenamine.net
For this compound, bioisosteric replacement could be explored at several positions. The 1-(2-Methoxyethyl) group could be replaced with other N-alkyl substituents to modulate lipophilicity and potential interactions with the target. For example, studies on N-alkyl piperazine derivatives as CXCR4 antagonists have shown that variations in the N-alkyl side chain can significantly impact potency and off-target effects. nih.gov The 3,3-dimethyl group could be replaced with other alkyl groups or a spirocyclic system to investigate the influence of steric bulk at this position on biological activity.
Table 1: Examples of Bioisosteric Replacements for the Piperazine Moiety
| Original Moiety | Bioisosteric Replacement | Potential Impact |
| Piperazine | Homopiperazine | Altered conformation and basicity |
| Piperazine | Piperidine | Reduced polarity and H-bonding |
| Piperazine | Spirodiamine | Increased rigidity, improved activity/toxicity |
| Piperazine | Fused Bicyclic Diamine | Constrained conformation, enhanced selectivity |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models use molecular descriptors, which are numerical representations of the physicochemical and structural properties of the molecules, to predict the activity of new, unsynthesized compounds. frontiersin.org
Development of Predictive Models from Physicochemical and Structural Parameters
The development of a robust QSAR model involves several key steps:
Data Set Selection: A series of compounds with known biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These can be classified as constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A study on piperazine and keto-piperazine derivatives as renin inhibitors provides a practical example of QSAR model development. scispace.comopenpharmaceuticalsciencesjournal.com In this study, constitutional descriptors such as the vertex degree of non-hydrogen atoms (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) were found to be crucial for the renin inhibitory activity. scispace.comopenpharmaceuticalsciencesjournal.com The final QSAR model was a multiple linear regression equation with a high correlation coefficient (R²) of 0.846 and a good predictive ability (pred_R² = 0.821). scispace.comopenpharmaceuticalsciencesjournal.com
For this compound, a QSAR study would involve synthesizing a series of analogues with variations at the N1 and C3 positions and correlating their biological activities with calculated molecular descriptors. Key physicochemical parameters that would likely influence its activity include:
Molecular Weight (MW): This basic parameter affects various pharmacokinetic properties.
Polar Surface Area (PSA): The two nitrogen atoms and the oxygen atom in this compound contribute to its PSA, which is important for membrane permeability.
Hydrogen Bond Donors and Acceptors: The secondary amine in the piperazine ring can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors.
Table 2: Example of a QSAR Model for Piperazine Derivatives as Renin Inhibitors
| Descriptor | Description | Coefficient |
| Sv | Sum of vertex degrees (non-H atoms) | 0.218 |
| nDB | Number of double bonds | 1.199 |
| nO | Number of oxygen atoms | -0.322 |
| Statistical Parameters | Value | |
| R² | 0.846 | |
| Q² (Cross-validated R²) | 0.818 | |
| pred_R² | 0.821 |
Adapted from a study on piperazine and keto-piperazine derivatives as renin inhibitors. scispace.comopenpharmaceuticalsciencesjournal.com
Insights into Molecular Mechanisms of Action
QSAR models can provide valuable insights into the molecular mechanisms by which a compound exerts its biological effect. By identifying the key descriptors that influence activity, researchers can infer the types of interactions that are important for binding to the biological target.
For example, a QSAR model for aryl alkanol piperazine derivatives with antidepressant activities revealed that descriptors related to the dipole moment and partial negative surface area were important for 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov This suggests that electrostatic interactions play a significant role in the binding of these compounds to the serotonin transporter. nih.gov
Molecular docking studies, often used in conjunction with QSAR, can further elucidate the binding mode of piperazine derivatives at the molecular level. nih.govpharmaceuticaljournal.netmdpi.comnih.gov These studies can visualize the interactions between the ligand and the amino acid residues of the target protein, providing a structural basis for the observed SAR and the parameters identified in QSAR models.
For this compound, a QSAR and molecular docking study could reveal how the methoxyethyl group orients itself within the binding pocket of a target receptor and whether the gem-dimethyl groups make favorable or unfavorable steric interactions. This information would be invaluable for the rational design of more potent and selective analogues.
1 2 Methoxyethyl 3,3 Dimethylpiperazine As a Building Block in Complex Molecular Synthesis
Piperazine (B1678402) Scaffolds as "Privileged Structures" in Chemical Design
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. scispace.com The piperazine scaffold is a quintessential example of such a structure. scispace.comscilit.com This six-membered heterocycle, containing two nitrogen atoms at opposite positions, is a recurring motif in a multitude of approved drugs across various therapeutic areas, including anticancer, antiviral, and antipsychotic agents. scilit.commdpi.comresearchgate.net
Several key features contribute to the privileged status of the piperazine ring:
Physicochemical Properties: The two nitrogen atoms impart basicity and hydrophilicity, which can be crucial for optimizing a drug's solubility, absorption, and distribution profile. researchgate.netresearchgate.net
Synthetic Tractability: The nitrogen atoms provide convenient handles for chemical modification, allowing for the straightforward introduction of diverse substituents to explore structure-activity relationships (SAR). scispace.comnih.gov
Conformational Flexibility: The piperazine ring typically adopts a chair conformation, but its flexibility allows it to present appended functional groups in specific spatial orientations for optimal interaction with a biological target. researchgate.net
Biological Recognition: The arrangement of nitrogen atoms can participate in crucial hydrogen bonding and other electronic interactions with protein targets. researchgate.net
The compound 1-(2-Methoxyethyl)-3,3-dimethylpiperazine incorporates this privileged scaffold. The gem-dimethyl substitution at the 3-position introduces conformational constraints and lipophilicity, while the N1-methoxyethyl group provides a vector for further chemical elaboration and can influence physicochemical properties. Such substituted piperazines are valuable building blocks, offering a pre-validated core structure upon which to construct more complex and targeted molecules. astx.comschd-shimadzu.com
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds. pharmafeatures.comwikipedia.org Instead of screening large, complex molecules, FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target. wikipedia.orgfrontiersin.org These initial fragment hits, though possessing low affinity (typically in the micromolar to millimolar range), serve as starting points for the rational, structure-guided evolution into potent drug candidates. selvita.comdrughunter.com The compound this compound, with its modest size and molecular weight, is an exemplary candidate for inclusion in a fragment library.
The FBDD process begins by screening a library of fragments against a target protein. nih.gov Because the binding affinity of these fragments is inherently weak, highly sensitive biophysical techniques are required for their detection. selvita.comdrughunter.com Once a fragment hit is identified and its binding mode is characterized, often through X-ray crystallography or NMR spectroscopy, a medicinal chemist can begin the process of optimizing its affinity and selectivity. frontiersin.orgacs.org This design-driven approach allows for a more efficient exploration of chemical space and often leads to lead compounds with superior physicochemical properties compared to those identified through HTS. pharmafeatures.comnih.gov
The success of an FBDD campaign is heavily reliant on the quality and design of the fragment library. nih.gov Unlike HTS libraries, fragment libraries are significantly smaller, typically containing a few hundred to a few thousand compounds. drughunter.comacs.org The design of these libraries is guided by a set of principles often referred to as the "Rule of Three" (Ro3). acs.orgsaromics.com
| Property | Guideline | Rationale |
|---|---|---|
| Molecular Weight (MW) | < 300 Da | Keeps complexity low, allowing for more efficient exploration of chemical space and providing ample room for subsequent optimization. saromics.com |
| Calculated LogP (cLogP) | ≤ 3 | Ensures adequate aqueous solubility, which is critical for the high screening concentrations required to detect weak binding. acs.org |
| Hydrogen Bond Donors | ≤ 3 | Limits complexity and avoids excessive polarity, which can hinder cell permeability. saromics.com |
| Hydrogen Bond Acceptors | ≤ 3 | Maintains a balance of polarity and lipophilicity. saromics.com |
| Rotatable Bonds | ≤ 3 | Reduces conformational entropy loss upon binding, leading to more efficient interactions. saromics.com |
Libraries are also designed to maximize chemical diversity and three-dimensional shape, ensuring a broad sampling of potential binding interactions. acs.orgdtu.dk Furthermore, fragments are often selected for their synthetic accessibility, containing "poised" chemical handles that facilitate rapid follow-up chemistry. sygnaturediscovery.com
Detecting the weak interactions between fragments and their target proteins requires highly sensitive biophysical methods. selvita.com A variety of techniques are employed, each with its own set of advantages and limitations. Often, multiple orthogonal methods are used to confirm initial hits and eliminate false positives. drughunter.com
| Technique | Principle | Key Advantages |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the magnetic environment of either the protein or the fragment upon binding. nih.gov | Highly robust for detecting weak binding; can provide structural information on the binding site. sygnaturediscovery.comnih.gov |
| X-ray Crystallography | Directly visualizes the fragment bound to the protein's crystal structure. saromics.com | Provides high-resolution structural detail of the binding mode, which is invaluable for structure-guided optimization. crystalsfirst.com |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface when the protein, immobilized on the chip, binds to the fragment in solution. sygnaturediscovery.com | Provides real-time kinetic data (association and dissociation rates) and affinity measurements. researchgate.net |
| Thermal Shift Assays (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in a protein's melting temperature upon ligand binding. sygnaturediscovery.com | Higher throughput and requires less protein compared to some other methods. selvita.com |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. selvita.com | Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy). selvita.com |
Once a fragment hit has been identified and its binding mode confirmed, the next step is to evolve it into a more potent, lead-like molecule. lifechemicals.com This is typically achieved through structure-guided design, where knowledge of the protein-fragment complex is used to make targeted modifications to the fragment. pharmafeatures.com
Fragment growing is one of the most common and intuitive strategies for hit-to-lead optimization. frontiersin.orglifechemicals.com This approach involves adding functional groups or extending the fragment's scaffold to engage in additional favorable interactions with the target protein, thereby increasing binding affinity. pharmafeatures.com The process is guided by the structural information obtained from techniques like X-ray crystallography, which reveals unoccupied pockets and potential interaction points in the vicinity of the bound fragment. frontiersin.org For a building block like this compound, the methoxyethyl group or the secondary amine at the N4 position could serve as ideal vectors for "growing" the molecule into an adjacent binding pocket, transforming a low-affinity fragment into a high-potency lead compound. pharmafeatures.comlifechemicals.com
Fragment Elaboration Strategies
Fragment Linking
Fragment linking is a key strategy in fragment-based drug discovery (FBDD) where two or more low-molecular-weight fragments that bind to adjacent sites on a biological target are connected via a chemical linker. escholarship.org The goal is to create a single, higher-affinity molecule that retains the favorable binding interactions of the individual fragments. The piperazine core is often used as a central scaffold in this approach.
In this context, this compound can serve as an anchor or central linking unit. Its secondary amine provides a reactive site for connecting to one fragment, while the methoxyethyl group can be chemically modified to attach a second fragment. The gem-dimethyl group on the piperazine ring can help to enforce a specific vector orientation for the linked fragments, potentially improving binding affinity and selectivity by reducing the entropic penalty of binding. This strategic placement of substituents is critical for the successful design of potent and selective inhibitors. escholarship.orgnih.gov
| Strategy | Description | Role of this compound |
| Fragment Linking | Connecting two fragments that bind to adjacent pockets of a target protein with a chemical linker. escholarship.org | Can act as a rigid scaffold to orient the linked fragments, with its two distinct termini (the secondary amine and the methoxyethyl group) providing points for connection. |
Fragment Merging
Fragment merging is another powerful FBDD technique that involves combining the structural features of two or more fragments that have overlapping binding modes into a single, novel chemical entity. nih.gov This approach aims to create a more potent ligand by incorporating the key binding elements of the parent fragments.
The utility of this compound in fragment merging is exemplified in scenarios where crystallographic or computational studies reveal that different fragments share a common piperazine interaction motif within a target's binding site. nih.gov By combining the unique substituents of these fragments onto a single this compound core, a new, potentially more potent molecule can be designed. For instance, if one fragment features a p-fluorophenyl group and another a propylphenyl group attached to a piperazine ring, a merged compound could incorporate both, guided by the spatial arrangement within the target site. nih.gov The 3,3-dimethyl substitution on the piperazine scaffold can provide a fixed orientation, ensuring that the merged substituents are positioned correctly to maximize binding interactions.
| Strategy | Description | Role of this compound |
| Fragment Merging | Combining the structural features of overlapping fragments into a single molecule. nih.gov | Can serve as the core scaffold onto which the distinct features of different parent fragments are combined, creating a novel and potentially more potent compound. |
Role in the Synthesis of Diverse Heterocyclic Systems
Piperazines are considered privileged scaffolds in medicinal chemistry and are foundational building blocks for a wide array of more complex heterocyclic systems. nih.gov Their inherent chemical reactivity allows for extensive derivatization, leading to the construction of fused or spirocyclic architectures with diverse biological activities. nih.govmdpi.com
The compound this compound is a versatile precursor for synthesizing novel heterocyclic structures. The secondary amine at the 4-position is a nucleophile that can readily participate in reactions such as N-alkylation, N-arylation, amidation, and reductive amination to append other cyclic or acyclic moieties. Furthermore, the piperazine ring itself can be a component in ring-forming reactions. For example, it can be incorporated into larger fused systems, such as indazolo-piperazines, through multi-step synthetic sequences that might involve key transformations like a Smiles rearrangement followed by an intramolecular Michael addition. nih.govtmc.edu The presence of the 3,3-dimethyl groups can influence the stereochemical outcome of such reactions, while the methoxyethyl side chain offers a site for further modification that does not interfere with the core ring-forming chemistry.
Chemical Modifications for Bioorthogonal Labeling and Advanced Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov These reactions are invaluable for labeling and tracking biomolecules in their natural environment. Common bioorthogonal reactions include the Staudinger ligation, strain-promoted azide-alkyne cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (IEDDA) reactions. researchgate.net
While this compound is not inherently bioorthogonal, its structure can be readily modified to incorporate a bioorthogonal handle. For advanced applications like targeted drug delivery or in-vivo imaging, a reactive moiety such as an azide (B81097), alkyne, tetrazine, or trans-cyclooctene (B1233481) could be appended. researchgate.netchemrxiv.org This could be achieved by synthesizing an analogue of the methoxyethyl side chain that terminates in one of these functional groups. For example, replacing the methoxy (B1213986) group with an azido (B1232118) group would allow the molecule to be "clicked" onto a biomolecule or surface functionalized with a strained alkyne. This modification transforms the piperazine-based molecule into a probe that can be used for a variety of advanced biological studies. nih.govcardiff.ac.uk
| Bioorthogonal Reaction | Key Functional Groups | Potential Modification Site |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., BCN, DIBO) | The methoxyethyl side chain could be terminated with an azide or alkyne group. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine, Strained Alkene (e.g., trans-cyclooctene) | A tetrazine or strained alkene handle could be attached via the methoxyethyl group. |
Advanced Analytical Techniques for Characterization and Structural Elucidation in Research
Spectroscopic Methods for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both ¹H-NMR and Dynamic NMR would provide valuable insights into the structure and conformational dynamics of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine.
¹H-NMR Spectroscopy would be used to identify the number and types of hydrogen atoms present in the molecule. Based on the structure of this compound, the following proton signals would be anticipated:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (methoxy) | ~3.3 | Singlet | 3H |
| -CH₂-O- | ~3.5 | Triplet | 2H |
| -N-CH₂- (ethyl) | ~2.6 | Triplet | 2H |
| Piperazine (B1678402) ring protons | ~2.4 - 2.8 | Multiplets | 6H |
| -C(CH₃)₂ | ~1.0 | Singlet | 6H |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Dynamic NMR (DNMR) could be employed to study the conformational dynamics of the piperazine ring. The piperazine ring can exist in different chair or boat conformations, and DNMR can provide information on the energy barriers associated with the interconversion between these forms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretching (alkane) | 2850-3000 |
| C-N stretching (amine) | 1000-1250 |
| C-O stretching (ether) | 1070-1150 |
The absence of bands corresponding to N-H stretching (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the piperazine nitrogens.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (C₉H₂₀N₂O = 172.27 g/mol ).
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a crystalline form, X-ray crystallography would provide precise information on bond lengths, bond angles, and the conformation of the piperazine ring in the solid state. This technique would unambiguously confirm the connectivity of the atoms and the stereochemistry of the molecule. For a related compound, trans-2,5-dimethylpiperazine, the piperazine ring was found to adopt a chair conformation in the solid state. A similar conformation would be expected for the 3,3-dimethylpiperazine core of the title compound.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) could be utilized.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. A method for detecting the purity of 2,6-dimethylpiperazine by GC has been patented, suggesting that a similar approach could be developed for this compound. A capillary column, such as one with a 6% cyanopropyl-94% dimethylpolysiloxane stationary phase, could be used to separate the target compound from any starting materials or byproducts. The purity would be determined by the relative peak area of the main component.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both purification and purity analysis. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like trifluoroacetic acid) would likely be effective for the analysis of this polar compound. The purity would be determined by integrating the peak area of the analyte and any impurities detected by a UV or mass spectrometric detector.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future synthesis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine will likely move beyond traditional methods towards more efficient and environmentally benign strategies. Current research on related piperazine (B1678402) derivatives highlights several promising avenues that could be adapted for this specific compound. mdpi.com
Emerging "green chemistry" approaches aim to reduce waste and energy consumption. nih.gov Methodologies such as microwave-assisted synthesis and flow chemistry are poised to enhance reaction rates and yields for piperazine derivatives. nih.gov Furthermore, the use of biocatalysis, employing enzymes to perform specific chemical transformations under mild conditions, represents a frontier for sustainable production. Another key area is the development of one-pot, multi-component reactions that streamline synthetic sequences, reducing the need for intermediate purification steps and minimizing solvent use. nih.gov Photoredox catalysis, which uses visible light to drive chemical reactions, also offers a powerful and green alternative for forging new bonds in the synthesis of complex piperazines. nih.gov
The application of these modern synthetic techniques could lead to more economical and scalable production of this compound, paving the way for its broader investigation and use.
Integration of Advanced Computational Methods for Predictive Modeling
Advanced computational methods are becoming indispensable in chemical research, enabling the prediction of molecular properties and interactions before undertaking costly and time-consuming laboratory work. For this compound, integrating these tools is a critical future step.
Quantitative Structure-Activity Relationship (QSAR) studies, for instance, can establish mathematical relationships between the structural features of piperazine derivatives and their biological activities or physical properties. nih.gov By building QSAR models, researchers can predict the potential efficacy of novel analogs of this compound for various applications. astx.com
Molecular dynamics (MD) simulations and molecular docking can provide insights into how the compound might interact with biological targets like proteins. nih.gov These simulations can predict binding affinities and modes, guiding the design of new molecules with enhanced specificity and potency. researchgate.netnih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure, conformation, and reactivity of the molecule in detail. researchgate.netrsc.org This predictive power accelerates the design-synthesize-test cycle, making the discovery process more efficient. researchgate.net
Table 1: Key Computational Methods for Predictive Modeling of Piperazine Derivatives
| Computational Method | Predicted Properties / Application | Potential Impact for this compound |
|---|---|---|
| QSAR | Biological activity (e.g., receptor affinity, enzyme inhibition), physicochemical properties. | Rapid virtual screening of potential derivatives for desired activities. |
| Molecular Docking | Binding mode and affinity to a biological target (e.g., protein, enzyme). nih.gov | Identification of potential biological targets and rational drug design. researchgate.net |
| Molecular Dynamics (MD) | Stability of ligand-protein complexes, conformational changes, solvent effects. nih.gov | Understanding the dynamic behavior of the compound at a binding site. |
| DFT Calculations | Electronic properties (HOMO/LUMO), molecular geometry, vibrational frequencies, reaction mechanisms. researchgate.net | Elucidation of fundamental chemical properties and reactivity. |
Exploration of New Chemical Space via Fragment-Based Strategies
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. astx.com The piperazine scaffold is considered a "privileged structure" in this context because its unique conformational and physicochemical properties allow it to interact favorably with a wide range of biological targets. researchgate.netresearchgate.net
Future research could position this compound as a novel fragment for FBDD campaigns. Its specific substitution pattern could provide a unique three-dimensional shape to probe protein binding pockets. Alternatively, this compound itself could be the starting point for fragment growing or linking strategies. By identifying a weak-binding fragment, medicinal chemists can systematically build upon it, adding other chemical groups to enhance binding affinity and selectivity, thereby exploring new chemical space and generating potent and novel therapeutic candidates. nih.govastx.com
Understanding Complex Molecular Interactions at an Atomic Level
A deep understanding of how this compound interacts with its environment at an atomic level is crucial for its rational design and application. Future research will likely employ high-resolution structural biology techniques to visualize and characterize these interactions.
X-ray crystallography is a gold-standard method for determining the three-dimensional structure of a molecule bound to a protein target. researchgate.netnih.gov Obtaining a crystal structure of this compound in a complex would provide precise, atomic-level details of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and steric contacts that govern its affinity and specificity. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying molecular interactions in solution, which more closely mimics the biological environment. nih.govrsc.org Temperature-dependent NMR studies can reveal the conformational dynamics of the piperazine ring and its substituents. researchgate.netnih.gov Furthermore, techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the molecule are in close contact with a target protein, providing valuable data for computational docking and drug design. whiterose.ac.uk These methods will be instrumental in building a comprehensive picture of the molecule's structure-activity relationships.
Application of Piperazine Derivatives in Advanced Materials and Chemical Biology
Beyond medicine, the unique properties of the piperazine scaffold lend themselves to applications in advanced materials and as tools for chemical biology. Future research on this compound could explore these non-traditional but highly innovative areas.
In materials science , piperazine derivatives are being investigated as building blocks for functional polymers and Metal-Organic Frameworks (MOFs). rsc.orgnih.govacs.org MOFs are highly porous materials with potential applications in gas storage and catalysis; functionalizing them with specific piperazine derivatives like the title compound could tune their properties for enhanced methane (B114726) storage or selective gas separation. rsc.orgresearchgate.net Piperazine-containing polymers can also exhibit antimicrobial properties or be used in specialized coatings. ontosight.airsc.org
In chemical biology , the piperazine moiety is used to construct fluorescent probes for biological imaging. researchgate.netnih.gov Its pH-dependent protonation can be harnessed to create sensors that report on changes in cellular compartments, such as lysosomes. nih.govacs.org By incorporating this compound into a fluorophore, it may be possible to develop novel probes for studying cellular processes with high spatial and temporal resolution. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine, and what reagents are critical for its preparation?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, monosubstituted piperazine derivatives are often prepared by coupling a precursor (e.g., 1-[2-(diphenylmethoxy)ethyl]piperazine) with an acid using carbodiimide coupling agents like EDCI, followed by reduction with aluminum hydrides (e.g., LiAlH₄) . Modifications to the methoxyethyl or dimethyl groups may require tailored reaction conditions, such as controlled temperature (0–25°C) and inert atmospheres.
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm substituent positions (e.g., methoxyethyl and dimethyl groups).
- Mass Spectrometry (MS) : For molecular weight validation.
- Potentiometric Titration : To determine pKa values, as demonstrated for structurally similar piperazines . For example, thermodynamic parameters (ΔH°, ΔS°) derived from van’t Hoff plots can elucidate protonation behavior across temperatures (298–323 K).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on analogs like 1-(2-Methoxyphenyl)piperazine:
- Use PPE (gloves, lab coats, eye protection) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Follow OSHA HCS guidelines for acute toxicity (Category 4) and respiratory irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reactivity .
- Catalyst Use : Copper salts (e.g., CuSO₄) and sodium ascorbate improve click chemistry-based coupling .
- Temperature Control : Lower temperatures (e.g., 0°C) reduce side reactions during reduction steps .
- Example Optimization Table :
| Step | Reagent | Solvent | Temp. | Yield (%) |
|---|---|---|---|---|
| Coupling | EDCI | DCM | 25°C | 65 |
| Reduction | LiAlH₄ | THF | 0°C | 82 |
Q. How can contradictions in reported pKa values for piperazine derivatives be resolved?
- Methodological Answer : Discrepancies arise from solvent effects or measurement techniques. Researchers should:
- Use standardized potentiometric titration across multiple temperatures .
- Apply the van’t Hoff equation to calculate ΔH° and ΔS°, correcting for thermodynamic biases.
- Compare with computational models (e.g., DFT) to validate experimental data .
Q. What strategies validate the biological activity of this compound in receptor-binding studies?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock) to predict binding affinity to target receptors (e.g., GPCRs) .
- In Vitro Assays : Test antimicrobial or anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays .
- Data Validation : Cross-check with structurally similar compounds (e.g., 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine) to identify structure-activity trends .
Q. How can computational chemistry aid in predicting the stability of this compound under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model protonation states at physiological pH (7.4) or acidic environments.
- pKa Prediction Tools : Software like MarvinSuite or ACD/Labs can estimate ionization behavior, validated against experimental titration data .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
